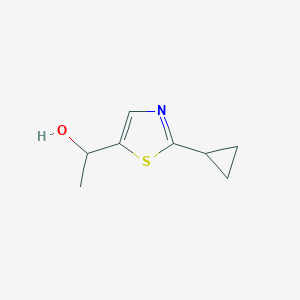

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C8H11NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4-6,10H,2-3H2,1H3 |

InChI Key |

BALRIMIFBQQXDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(S1)C2CC2)O |

Origin of Product |

United States |

Preparation Methods

Construction of the Thiazole Ring with Cyclopropyl Substitution

- The 2-cyclopropyl substitution on the thiazole ring is introduced via cyclopropyl-containing precursors or by cyclopropanation reactions on suitable intermediates.

- Literature reports the use of bromination and subsequent nucleophilic substitution on thiazole precursors to install cyclopropyl groups.

- For example, bromination of thiazole derivatives in acetic acid at room temperature followed by substitution with cyclopropyl nucleophiles can yield 2-cyclopropyl-thiazole intermediates.

Introduction of the Ethan-1-ol Group at the 5-Position

- The ethan-1-ol moiety is introduced by functionalizing the 5-position of the thiazole ring, often starting from a 5-substituted thiazole aldehyde or ketone.

- Reduction of 5-acetyl or 5-oxo thiazole derivatives using hydride reagents (e.g., sodium borohydride) can convert the carbonyl group to the corresponding ethan-1-ol.

- Alternatively, Grignard reagents such as methylmagnesium chloride can be added to 5-position carbonyl precursors to form the secondary alcohol after workup.

Key Reaction Conditions and Catalysts

- Temperature control is critical, with many steps performed at low to moderate temperatures (0°C to reflux) to avoid side reactions and decomposition.

- Catalysts such as triethylamine (Et3N) are used to facilitate condensation reactions and neutralize acidic byproducts.

- Oxalyl chloride and phosphorus pentachloride are employed for converting carboxylic acids to acid chlorides, which then react with amines or alcohols to form amides or esters as intermediates.

Purification and Characterization

- Flash column chromatography is the preferred method for purification of intermediates and final products, using solvent gradients such as ethyl acetate in hexane.

- Characterization is performed by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination of thiazole precursor | Br2 in acetic acid, room temperature | Brominated thiazole intermediate |

| 2 | Nucleophilic substitution | Cyclopropyl nucleophile, DMF, KOH, 120°C | 2-Cyclopropyl-thiazole derivative |

| 3 | Conversion to acid chloride | Oxalyl chloride, DMF, reflux | Acid chloride intermediate |

| 4 | Condensation with amine/alcohol | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, Et3N, RT overnight | Formation of amide or ester intermediate |

| 5 | Reduction of carbonyl group | NaBH4 or MeMgCl, 0°C to RT | Formation of ethan-1-ol substituent at 5-position |

| 6 | Purification | Flash column chromatography | Pure this compound |

Research Findings and Optimization Notes

- The yield of key intermediates and final product typically ranges from 70% to 90% under optimized conditions.

- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency and solubility of reactants.

- Temperature and reaction time are critical parameters; prolonged heating or high temperatures can lead to decomposition or side products.

- The presence of catalysts such as triethylamine improves reaction rates and product purity by scavenging acidic byproducts.

- The cyclopropyl group is stable under the reaction conditions used, allowing for selective functionalization of the thiazole ring without ring opening.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products Formed

Oxidation: Formation of cyclopropylthiazole ketones or aldehydes.

Reduction: Formation of cyclopropylthiazole alcohols or alkanes.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related thiazole derivatives and their distinguishing features:

Substituent Effects on Properties

- Cyclopropyl Group (Target Compound) : Introduces ring strain and lipophilicity, which may enhance membrane permeability and resistance to oxidative metabolism .

- Dioxolane Group : Polar oxygen atoms improve aqueous solubility, making this analog suitable for formulations requiring hydrophilic properties .

- Amino and Acetyl Groups (Ethanone Derivative): The ketone functionality increases electrophilicity, enabling participation in condensation reactions, while the amino group allows for hydrogen bonding .

Biological Activity

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The compound's chemical formula is , with a molecular weight of 169.25 g/mol. Its structure includes a cyclopropyl group attached to a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C8H11NOS |

| Molecular Weight | 169.25 |

| IUPAC Name | 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol |

| PubChem CID | 64543111 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with thiazole rings showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported between 0.0039 to 0.025 mg/mL, suggesting strong antibacterial potential .

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In several studies, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) indicated that modifications on the thiazole ring can significantly enhance cytotoxicity.

For instance, a study reported that certain thiazole derivatives showed IC50 values less than that of doxorubicin against human glioblastoma and melanoma cell lines . The presence of electron-donating groups on the thiazole ring was found to be essential for enhancing the anticancer activity.

Table: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | Various Cancer Lines |

| Compound C | <10 | Human glioblastoma |

| Compound D | <30 | Human melanoma |

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets or pathways. For example:

- Antibacterial Action : Thiazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through modulation of key signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study A : A clinical trial involving a thiazole compound similar to this compound showed promising results in reducing tumor size in patients with advanced melanoma.

- Case Study B : In vitro studies demonstrated that this class of compounds significantly inhibited the growth of resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Q & A

Q. Advanced Research Focus

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, the cyclopropyl-thiazole dihedral angle is critical for assessing ring strain .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental geometries.

Methodological Tip : For unstable crystals, low-temperature (100 K) data collection minimizes thermal motion artifacts .

What spectroscopic techniques are optimal for characterizing this compound, and how are conflicting data resolved?

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include:

- Thiazole C-H: δ 7.8–8.2 ppm (¹H), 140–150 ppm (¹³C).

- Cyclopropyl CH₂: δ 1.2–1.5 ppm (¹H), 10–15 ppm (¹³C).

- Hydroxyl proton: δ 2.5–3.5 ppm (broad, exchangeable).

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹), C-S (thiazole) ~650 cm⁻¹.

Advanced Consideration : Conflicting NOESY/ROESY data for stereochemistry may arise from dynamic effects. Variable-temperature NMR or isotopic labeling (²H) clarifies conformational exchange .

How does the cyclopropyl group influence the reactivity of the thiazole ring in regioselective functionalization?

Advanced Research Focus

The cyclopropyl group exerts both steric and electronic effects:

- Steric Effects : Hinders electrophilic substitution at the 4-position of the thiazole.

- Electronic Effects : Hyperconjugation stabilizes the 5-position, favoring nucleophilic attacks there.

Case Study : In Suzuki-Miyaura coupling, the cyclopropyl group directs palladium to the less hindered 5-position, achieving >90% regioselectivity under optimized ligand conditions (e.g., SPhos) .

What strategies mitigate challenges in purifying this compound due to its polarity and thermal sensitivity?

Q. Basic Research Focus

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts.

- Crystallization : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal lattice stability.

Advanced Consideration : For thermally labile samples, flash chromatography at reduced pressure and low temperatures (<10°C) prevents decomposition .

How can computational tools predict the biological activity or metabolic pathways of this compound?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450 for metabolism prediction).

- QSAR Models : Correlate substituent effects (e.g., cyclopropyl size) with bioavailability.

Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.